molecular formula C26H50O3 B015576 Octyl 9,10-epoxystearate CAS No. 106-84-3

Octyl 9,10-epoxystearate

Cat. No. B015576
CAS RN: 106-84-3
M. Wt: 410.7 g/mol
InChI Key: FIBARIGPBPUBHC-UHFFFAOYSA-N
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Description

Octyl 9,10-epoxystearate is a chemical compound with the molecular formula C26H50O3 . It is also known by other names such as Octyl 3-Octyloxiraneoctanoic Acid, octyl 8- (3-octyloxiran-2-yl)octanoate, and 2-Oxiraneoctanoic acid, 3-octyl-, octyl ester .


Molecular Structure Analysis

The molecular structure of Octyl 9,10-epoxystearate consists of 26 carbon atoms, 50 hydrogen atoms, and 3 oxygen atoms . The exact mass of the molecule is 410.37599545 g/mol .


Chemical Reactions Analysis

Octyl 9,10-epoxystearate is an epoxystearate resulting from the deprotonation of the carboxy group of 9,10-epoxyoctadecanoic acid . This suggests that it may participate in reactions typical of epoxides and carboxylates.


Physical And Chemical Properties Analysis

Octyl 9,10-epoxystearate has a molecular weight of 410.7 g/mol . It has a boiling point of 422.9±18.0 °C at 760 mmHg . The compound has 0 hydrogen bond donors and 3 hydrogen bond acceptors . It has a high XLogP3-AA value of 9.9, indicating that it is highly lipophilic .

properties

IUPAC Name

octyl 8-(3-octyloxiran-2-yl)octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H50O3/c1-3-5-7-9-12-16-20-24-25(29-24)21-17-13-11-14-18-22-26(27)28-23-19-15-10-8-6-4-2/h24-25H,3-23H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIBARIGPBPUBHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1C(O1)CCCCCCCC(=O)OCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H50O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50861724
Record name 2-Oxiraneoctanoic acid, 3-octyl-, octyl ester
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URL https://comptox.epa.gov/dashboard/DTXSID50861724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Flash Point

422 °F OC
Record name OXIRANEOCTANOIC ACID, 3-OCTYL-, OCTYL ESTER
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5375
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Octyl 9,10-epoxystearate

CAS RN

106-84-3
Record name Octyl epoxystearate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxiraneoctanoic acid, 3-octyl-, octyl ester
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106843
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Oxiraneoctanoic acid, 3-octyl-, octyl ester
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Record name 2-Oxiraneoctanoic acid, 3-octyl-, octyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50861724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octyl 3-octyloxiran-2-octanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.124
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Record name OXIRANEOCTANOIC ACID, 3-OCTYL-, OCTYL ESTER
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5375
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RV Cleve, DH Mullins - Industrial & Engineering Chemistry, 1958 - ACS Publications
New classes of epoxy compounds, now in the research stage, which contain the cyclohexene oxide group will answer, in part, the need for a greater variety of epoxy plasticizers and …
Number of citations: 6 0-pubs-acs-org.brum.beds.ac.uk
FJ Upsher - 1979 - apps.dtic.mil
Materials were exposed under a glass canopy at the cleared site at Joint Tropical Trials and Research Establishment, Innisfail, Queensland. Two series of exposures were made one …
Number of citations: 3 apps.dtic.mil

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